3-Methylthio-2-butanone

Description

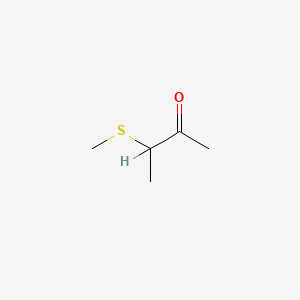

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-4(6)5(2)7-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVLNCDRAMUMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866343 | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Pungent odour | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147.00 to 178.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Soluble (in ethanol) | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.979 | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53475-15-3, 99315-41-0 | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53475-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053475153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(methylthio)butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B48E0787W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylthio-2-butanone chemical properties and structure

An In-depth Technical Guide to 3-Methylthio-2-butanone: Structure, Properties, and Applications

Introduction

This compound, also known by its IUPAC name 3-(methylsulfanyl)butan-2-one, is an organosulfur compound that holds significant importance in the flavor and fragrance industry. Characterized by a ketone functional group and a thioether (sulfide) linkage, this molecule is a key contributor to the sensory profile of various food products. Its distinct aroma, often described as sulfurous, milky, and reminiscent of cooked potatoes or onions, makes it a valuable additive for creating complex and savory flavor profiles.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, analytical characterization, synthesis, and safety protocols, intended for researchers and professionals in chemistry and food science.

Chemical Structure and Nomenclature

The structural foundation of this compound is a four-carbon butanone chain, with a methylthio group (-SCH₃) substituted at the third carbon position. This structure gives rise to its specific chemical properties and sensory characteristics.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

-

Synonyms: 3-Methylmercapto-2-butanone, DL-3-(Methylthio)-2-butanone, 3-(Methylthio)butanone[4][5][6]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 118.19 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 0.975 g/mL at 25 °C | [3][7] |

| Boiling Point | 50-54 °C at 20 mm Hg | [3][7] |

| Flash Point | 43.7 °C (110.7 °F) | [3][7] |

| Refractive Index | 1.469 - 1.471 at 20 °C | [4][7] |

| Solubility | Soluble in organic solvents; moderate water solubility | [8] |

Synthesis and Reactivity

General Synthesis Pathway

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogenated ketone with a thiol salt. The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct route to the target compound.[7]

Causality: This Sₙ2 reaction is effective because the bromine atom at the α-position to the carbonyl group is a good leaving group, and the thiolate anion is a strong nucleophile. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation without hindering the nucleophile.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups:

-

Ketone (Carbonyl Group): Susceptible to nucleophilic addition reactions at the carbonyl carbon. It can undergo reactions such as reduction to a secondary alcohol or condensation reactions at the α-carbon positions.[9]

-

Thioether (Sulfide Group): The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone using appropriate oxidizing agents.

Analytical Characterization Protocols

Accurate identification and quantification of this compound require standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Trustworthiness: GC-MS is the gold standard for identifying volatile and semi-volatile compounds in complex mixtures, such as flavor extracts. The retention time provides chromatographic separation, while the mass spectrum offers a molecular fingerprint for definitive identification.

Experimental Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 ppm.

-

GC Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230°C.

-

Expected Results: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 118.[4] Key fragment ions include a prominent peak at m/z 75 (resulting from α-cleavage, [CH₃-CH-S-CH₃]⁺) and m/z 43 (acetyl cation, [CH₃CO]⁺).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: NMR spectroscopy provides unambiguous structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire 16 scans with a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence.

-

Expected ¹H NMR Spectrum (in CDCl₃): [7][10]

-

A singlet at ~2.1 ppm (3H), corresponding to the methyl protons of the thioether (-S-CH₃).

-

A singlet at ~2.2 ppm (3H), corresponding to the acetyl methyl protons (-CO-CH₃).

-

A doublet at ~1.3 ppm (3H), corresponding to the methyl group adjacent to the chiral center (-CH(S)-CH₃).

-

A quartet at ~3.4 ppm (1H), corresponding to the methine proton (-CH(S)-).

Expected ¹³C NMR Spectrum (in CDCl₃): [7][11]

-

A signal for the carbonyl carbon (~208 ppm).

-

A signal for the methine carbon attached to sulfur (~50 ppm).

-

Signals for the three methyl carbons (~15-30 ppm).

Infrared (IR) Spectroscopy

Expertise & Trustworthiness: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).

-

Acquisition: Collect a spectrum from 4000 to 600 cm⁻¹.

Expected Results: The spectrum will be dominated by a strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in an aliphatic ketone.[4][12] Weaker C-H stretching and bending vibrations will also be present.

Applications in Industry and Research

The primary application of this compound is as a flavoring agent .[4] It is recognized as safe for this purpose by regulatory bodies like the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4] Its sulfurous and savory notes are used to enhance the taste of:

-

Dairy products (e.g., cheese flavors)

-

Savory snacks (e.g., potato chips)

-

Soups and sauces

-

Meat and seafood products

In a research context, it can serve as a building block in organic synthesis for creating more complex sulfur-containing molecules.[13]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are based on GHS classifications and standard laboratory practices.

Hazards Identification:

-

Physical Hazard: Flammable liquid and vapor (GHS Category 3, H226).[4] Keep away from heat, sparks, and open flames.

-

Health Hazard: May cause skin and eye irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Ground all equipment when transferring large quantities to prevent static discharge.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14]

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a well-characterized organosulfur compound with significant commercial value as a flavoring agent. Its chemical properties are dictated by the interplay between its ketone and thioether functionalities. A thorough understanding of its structure, reactivity, and spectroscopic profile is essential for its effective application in the food industry and for its use in synthetic chemistry. Adherence to proper safety and handling protocols is mandatory due to its flammability and potential as an irritant.

References

-

NIST. 3-(Methylthio)-2-butanone. [Link]

-

PubChem. 3-(Methylthio)-2-butanone. [Link]

-

Cheméo. Chemical Properties of 3-(Methylthio)-2-butanone (CAS 53475-15-3). [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

FooDB. Showing Compound 3-(Methylthio)-2-butanone (FDB021546). [Link]

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum (duplicate source). [Link]

-

Chemcess. 3-Methyl-2-butanone: Production And Uses. [Link]

-

FlavScents. (±)-3-(methyl thio)-2-butanone. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

Inchem.org. ICSC 0922 - 3-METHYL-2-BUTANONE. [Link]

-

The Good Scents Company. dextro,laevo-3-(methyl thio) butanone. [Link]

Sources

- 1. This compound CAS#: 53475-15-3 [m.chemicalbook.com]

- 2. dextro,laevo-3-(methyl thio) butanone [thegoodscentscompany.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-(Methylthio)-2-butanone | C5H10OS | CID 103788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-(Methylthio)-2-butanone [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. (±)-3-(methyl thio)-2-butanone [flavscents.com]

- 9. Showing Compound 3-(Methylthio)-2-butanone (FDB021546) - FooDB [foodb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound [myskinrecipes.com]

- 14. fishersci.com [fishersci.com]

The Subtle Savagery of Sulfur: A Technical Guide to the Natural Occurrence of 3-Methylthio-2-butanone in Foods

Abstract

This technical guide provides an in-depth exploration of 3-Methylthio-2-butanone, a volatile sulfur compound contributing to the complex flavor profiles of various foods. Addressed to researchers, scientists, and professionals in drug development and food science, this document navigates the known occurrences of this compound, elucidates its formation pathways, details its sensory characteristics, and provides comprehensive analytical methodologies for its detection and quantification. By synthesizing current scientific knowledge, this guide aims to be a definitive resource for understanding the role of this compound in food chemistry and its broader implications in related scientific fields.

Introduction: Unveiling a Potent Flavor Principle

The intricate tapestry of food flavor is woven from a multitude of volatile and non-volatile compounds. Among these, sulfur-containing molecules, though often present in trace amounts, exert a disproportionately significant impact on the final sensory experience due to their exceptionally low odor thresholds.[1] this compound (CAS 53475-15-3), a ketone with a characteristic sulfurous and somewhat milky, pungent odor, is one such compound.[2][3] While its synthetic counterpart is utilized as a flavoring agent in the food industry, its natural genesis within food matrices is a subject of ongoing scientific inquiry.[2] This guide provides a comprehensive overview of the natural occurrence of this compound, its biochemical origins, and the analytical techniques requisite for its study.

Chemical Structure and Properties of this compound

Caption: Chemical structure of this compound.

Natural Occurrence in Food Systems

The presence of this compound in food is primarily linked to fermentation processes, where microbial metabolism of sulfur-containing amino acids plays a pivotal role.

Fermented Foods: A Hotspot of Formation

Fermented foods provide an ideal environment for the generation of a diverse array of volatile compounds, including this compound.

-

Fermented Durian: One of the most definitive identifications of naturally occurring this compound is in fermented durian. A study on the volatile flavor constituents of durian before and after spontaneous fermentation revealed the generation of several new sulfur compounds in the fermented product, including this compound.

Dairy Products: The Role of Cheese Ripening

While direct quantification of this compound in many cheeses is not extensively documented, its presence is strongly suggested by the well-established metabolic pathways of cheese-ripening bacteria. The catabolism of the amino acid methionine is a key source of volatile sulfur compounds that are essential to the aroma of many cheeses.[1][4]

Cheese ripening involves complex biochemical transformations of milk components by a succession of microbial communities. The degradation of methionine by these microorganisms can lead to the formation of various sulfur compounds, including methanethiol, which is a precursor to other volatile sulfur molecules.[5] The enzymatic machinery of cheese-ripening bacteria, such as Brevibacterium linens, is known to catabolize methionine through several pathways.[5][6] These pathways can generate α-keto-γ-(methylthio)butyric acid (KMBA), a key intermediate that can be further converted to various volatile sulfur compounds.

Formation Pathways: From Amino Acid to Aroma

The primary precursor for the formation of this compound and related sulfur compounds in food is the essential amino acid, methionine.[1] The conversion of methionine into volatile flavor compounds is primarily achieved through microbial enzymatic pathways, often in conjunction with chemical reactions like the Strecker degradation.

Microbial Catabolism of Methionine

Microorganisms present in fermented foods, particularly in cheese, possess the enzymatic capacity to degrade methionine into a variety of flavor-active compounds. The initial step in this process is often the transamination of L-methionine to α-keto-γ-(methylthio)butyric acid (KMBA).[5]

Caption: Proposed pathway for this compound formation.

The Strecker Degradation

The Strecker degradation is a component of the Maillard reaction, involving the reaction of an α-amino acid with a dicarbonyl compound. This reaction leads to the formation of an aldehyde with one less carbon atom than the original amino acid. While the direct product of methionine's Strecker degradation is methional (3-(methylthio)propanal), a potent potato-like aroma compound, subsequent microbial or chemical transformations of methional or other intermediates could potentially lead to the formation of this compound.[7]

Sensory Properties and Flavor Contribution

This compound is characterized by a complex and potent aroma profile. Its sensory attributes are often described as:

-

Sulfurous and Pungent: A dominant characteristic typical of many volatile sulfur compounds.[2]

-

Milky and Fruity: It also possesses softer, milky, and slightly fruity notes, which contribute to its complexity.[3][8]

-

Vegetative and Savory: In some contexts, it can impart savory and vegetative undertones.

The overall flavor contribution of this compound in a food product is highly dependent on its concentration and the presence of other volatile compounds. At low concentrations, it can add a desirable savory complexity, while at higher levels, it may be perceived as an off-flavor. Precise odor threshold values for this compound are not widely available in scientific literature, but it is generally recognized as a compound with a low detection threshold.[9]

Table 1: Sensory Descriptors of this compound

| Descriptor | Source |

| Pungent odour | [2] |

| Fruity, slightly sulfurous aroma | [8] |

| Sulfurous type odor and milky type flavor | [3] |

| Strong, sulfurous odor, reminiscent of garlic or onion |

Analytical Methodologies

The analysis of volatile sulfur compounds like this compound in complex food matrices presents a significant challenge due to their low concentrations, high volatility, and potential for reactivity. The gold standard for their analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound in Cheese

This protocol provides a detailed methodology for the extraction and analysis of this compound from a cheese matrix.

5.1.1. Sample Preparation and Extraction (HS-SPME)

-

Sample Preparation: Grate a representative sample of the cheese. Weigh 2.0 g of the grated cheese into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol or a stable isotope-labeled analog of the analyte if available) to the vial.

-

Equilibration: Seal the vial and allow it to equilibrate in a water bath at 45°C for 20 minutes.[10]

-

Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 40 minutes at 45°C.[10]

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Gas Chromatograph (GC) System:

-

Column: Use a polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp to 150°C at 4°C/min.

-

Ramp to 240°C at 10°C/min and hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: m/z 35-350.

-

5.1.3. Data Analysis

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST). The mass spectrum of this compound is characterized by major ions at m/z 75, 118, and 41.[2]

-

Quantification: Quantify the concentration of this compound using a calibration curve prepared with the authentic standard, normalized to the response of the internal standard.

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring volatile sulfur compound that contributes to the nuanced flavor profiles of fermented foods. Its formation is intricately linked to the microbial catabolism of methionine, a process of significant interest in food science for its role in flavor development. While its presence has been confirmed in some foods, further research is needed to quantify its concentration in a wider variety of products and to fully elucidate the specific enzymatic pathways and microorganisms responsible for its synthesis.

Future research should focus on:

-

Quantitative surveys: To determine the concentration of this compound in a broader range of fermented foods, particularly different cheese varieties.

-

Metabolic pathway elucidation: To identify the specific enzymes and microbial strains involved in the conversion of methionine to this compound.

-

Sensory studies: To determine the precise odor and taste thresholds of this compound in various food matrices and to understand its interaction with other flavor compounds.

A deeper understanding of this compound will not only enhance our knowledge of food flavor chemistry but also provide valuable insights for the targeted development of novel flavors and the quality control of fermented food products.

References

- Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology, 77(6), 1191-1205.

- Production of Dairy-Based, Natural Sulphur Flavor Concentrate by Yeast Ferment

-

PubChem. (n.d.). 3-(Methylthio)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

- Flavor of Dairy Products. (2007). ACS Symposium Series. American Chemical Society.

- Profiles of Volatile Flavor Compounds in Milk Fermented with Different Proportional Combinations of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus. (2017). Molecules.

- A Comparative Analysis of the Sensory Thresholds of 3-(Methylthio)butanal and Methional. (2025). BenchChem.

- Formation of Amino Acid Derived Cheese Flavour Compounds. (n.d.).

- McSweeney, P. L. H., & Sousa, M. J. (2000). Biochemical pathways for the production of flavour compounds in cheeses during ripening: A review. Le Lait, 80(3), 293-324.

- Amarita, F., Yvon, M., Delettre, J., & Bonnarme, P. (2003). Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria. Applied and Environmental Microbiology, 69(8), 4562-4568.

- Odor threshold of 3-(Methylthio)

- Diversity of L-methionine catabolism pathways in cheese-ripening bacteria. (2003). PubMed.

- Optimization of the HS-SPME-GC/MS technique for the analysis of volatile compounds in caprine Coalho cheese using. (n.d.). CABI Digital Library.

- Volatile and non-volatile compounds in ripened cheese: their formation and their contribution to flavour. (n.d.). WUR eDepot.

- l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase. (2008). Applied and Environmental Microbiology.

- Biochemistry of aroma compounds in cheese. (2023). Hrčak.

- Proteolytic Development and Volatile Compounds Profile of Domiati Cheese under Modified

- Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. (2020). Foods.

- Strecker degradation of methionine to form 3-(Methylthio)butanal. (2025). BenchChem.

- Solid phase microextraction (SPME) combined with gas-chromatography and olfactory-mass spectrometry for characterization of cheese aroma compounds. (n.d.).

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

dextro,laevo-3-(methyl thio) butanone 3-(methylthio)-2-butanone. (n.d.). The Good Scents Company. Retrieved from [Link]

- Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). Molecules.

- Aroma Extract Dilution Analysis of Aged Cheddar Cheese. (2006). Journal of Food Science.

- HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage. (n.d.).

-

3-methyl-2-butanone CAS 563-80-4 | Odour Threshold Value. (n.d.). Sensenet. Retrieved from [Link]

- Concept Matching Technique for Assessing importance of Volatile Compounds for Cheddar Cheese Aroma. (n.d.).

- Key aroma compounds identified in Cheddar cheese with different ripening times by aroma extract dilution analysis, odor activity value, aroma recombination, and omission. (2020). Sigma-Aldrich.

Sources

- 1. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dextro,laevo-3-(methyl thio) butanone [thegoodscentscompany.com]

- 4. lait.dairy-journal.org [lait.dairy-journal.org]

- 5. Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of L-methionine catabolism pathways in cheese-ripening bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Synthesis pathways for 3-Methylthio-2-butanone

An In-Depth Technical Guide to the Synthesis of 3-Methylthio-2-butanone for Researchers and Drug Development Professionals

Abstract

This compound is a key organosulfur compound with significant applications in the flavor and fragrance industry, as well as serving as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on reaction mechanisms, experimental protocols, and process optimization. We will delve into the conjugate addition of methanethiol to 3-buten-2-one and the nucleophilic substitution of 3-chloro-2-butanone, offering a comparative analysis to aid in method selection for both laboratory and industrial-scale production.

Introduction: The Chemical Significance of this compound

This compound, also known as 3-(methylthio)butan-2-one, is a naturally occurring sulfur-containing ketone. It is a colorless to pale yellow liquid with a distinct sulfurous, savory, and slightly fruity aroma. Its unique organoleptic properties make it a valuable component in the formulation of flavors and fragrances, particularly for savory applications such as meat, onion, and garlic flavorings. Beyond its sensory attributes, its bifunctional nature—containing both a ketone and a thioether group—renders it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic selection of a synthesis pathway is paramount to achieving high purity, yield, and cost-effectiveness in its production.

Primary Synthesis Pathways

Two principal routes dominate the synthesis of this compound: the thio-Michael addition and the nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

Pathway A: Thio-Michael Addition of Methanethiol to 3-Buten-2-one

The conjugate addition, or Michael addition, of a thiol to an α,β-unsaturated carbonyl compound is a highly efficient and atom-economical method for forming carbon-sulfur bonds. In this case, methanethiol acts as the nucleophile, attacking the β-carbon of 3-buten-2-one.

The reaction proceeds via a base-catalyzed mechanism. A base, typically a hydroxide or an alkoxide, deprotonates the methanethiol to form the more nucleophilic thiolate anion (methanethiolate). This anion then undergoes a 1,4-conjugate addition to the electron-deficient double bond of 3-buten-2-one. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or the conjugate acid of the base) to yield the final product, this compound. The driving force for this reaction is the formation of a stable carbon-sulfur bond and the restoration of the carbonyl group.

Pathway B: Nucleophilic Substitution of 3-Chloro-2-butanone

This pathway involves the reaction of a suitable sulfur nucleophile, typically sodium thiomethoxide, with an α-haloketone, 3-chloro-2-butanone. This is a classic example of a Williamson ether synthesis, adapted for thioether formation.

The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The highly nucleophilic thiomethoxide anion directly attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride leaving group in a single concerted step. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation (Na⁺) while not significantly solvating the anion, thus preserving its nucleophilicity. The choice of 3-chloro-2-butanone as the starting material is strategic, as the chlorine atom is activated by the adjacent electron-withdrawing carbonyl group, making the carbon more susceptible to nucleophilic attack.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Thio-Michael Addition | Pathway B: Nucleophilic Substitution |

| Starting Materials | 3-Buten-2-one, Methanethiol | 3-Chloro-2-butanone, Sodium Thiomethoxide |

| Atom Economy | High (100% theoretical) | Moderate (byproduct is NaCl) |

| Reaction Conditions | Typically milder, base-catalyzed | Requires anhydrous conditions, polar aprotic solvent |

| Reagent Handling | Methanethiol is a toxic, volatile gas | Sodium thiomethoxide is moisture-sensitive and pyrophoric |

| Yield | Generally high | Can be high, but may be affected by elimination side reactions |

| Scalability | Well-suited for large-scale production | Feasible, but handling of sodium thiomethoxide can be challenging |

Detailed Experimental Protocols

Protocol for Pathway A: Thio-Michael Addition

Materials:

-

3-Buten-2-one (99%)

-

Methanethiol (condensed as a liquid) or a solution of sodium thiomethoxide

-

Sodium hydroxide (catalytic amount)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve 3-buten-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a catalytic amount of sodium hydroxide to the solution.

-

Slowly add methanethiol (1.1 equivalents) via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Protocol for Pathway B: Nucleophilic Substitution

Materials:

-

3-Chloro-2-butanone (98%)

-

Sodium thiomethoxide (95%)

-

Anhydrous acetone

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

-

Celite

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous acetone to the flask, followed by sodium thiomethoxide (1.1 equivalents).

-

Stir the suspension and slowly add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the precipitated sodium chloride.

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation.

Process Scale-Up and Industrial Considerations

When transitioning from laboratory-scale synthesis to industrial production, several factors must be considered:

-

Reagent Sourcing and Cost: The cost and availability of starting materials are critical. 3-Buten-2-one is often more readily available and less expensive than 3-chloro-2-butanone.

-

Safety and Handling: Methanethiol is a highly toxic and flammable gas with a low boiling point (-6°C) and an extremely unpleasant odor. Industrial-scale operations require specialized handling equipment and robust safety protocols. Sodium thiomethoxide is a solid but is highly reactive and pyrophoric.

-

Reaction Control: Exothermic reactions, particularly the Michael addition, require efficient heat management to prevent runaway reactions.

-

Waste Management: The nucleophilic substitution pathway generates a stoichiometric amount of salt waste (NaCl), which requires proper disposal. The Michael addition is more atom-economical, generating minimal waste.

-

Product Purity: For flavor and fragrance applications, extremely high purity is required. The purification method (e.g., fractional distillation) must be optimized to remove any unreacted starting materials and byproducts that could affect the final aroma profile.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-S bond vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through both thio-Michael addition and nucleophilic substitution pathways. The Michael addition of methanethiol to 3-buten-2-one is often favored for its high atom economy and milder reaction conditions, making it particularly suitable for large-scale industrial production, provided that the challenges of handling methanethiol can be safely managed. The nucleophilic substitution route offers a viable alternative, especially when 3-chloro-2-butanone is a more accessible starting material. A thorough evaluation of safety, cost, and scalability is essential for selecting the optimal synthesis strategy for a given application.

References

The Pivotal Role of 3-Methylthio-2-butanone in Dairy Products: A Technical Guide to its Flavor Profile, Formation, and Analysis

Abstract

This technical guide provides an in-depth exploration of 3-Methylthio-2-butanone, a key sulfur-containing ketone that significantly influences the flavor profiles of various dairy products. We will delve into its distinct sensory characteristics, from desirable savory and creamy notes to potential off-flavors. The guide will meticulously detail the complex biochemical pathways responsible for its formation, with a focus on the microbial metabolism of methionine by dairy-relevant microorganisms. Furthermore, we will present comprehensive, step-by-step analytical methodologies for the accurate detection and quantification of this potent aroma compound in complex dairy matrices. This document is intended for researchers, scientists, and quality control professionals in the dairy and flavor industries, providing the foundational knowledge and practical protocols necessary to understand, control, and leverage the impact of this compound on dairy product quality.

Introduction: The Subtle but Significant Impact of Sulfur Compounds in Dairy Flavor

The flavor of dairy products is a complex tapestry woven from a multitude of volatile and non-volatile compounds. Among these, sulfur-containing compounds, though often present in trace amounts, can exert a profound influence on the final sensory experience due to their low odor thresholds.[1] this compound, a ketone with a characteristic sulfurous note, is one such compound that can impart both desirable and undesirable flavor characteristics. Its presence has been associated with savory, milky, and creamy notes, but at higher concentrations, it can contribute to a less desirable "cabbage-like" or "garlic-onion" aroma.[2][3] Understanding the nuances of its flavor contribution, the mechanisms of its formation, and the methods for its precise measurement is paramount for the dairy industry in its quest for consistent and high-quality products.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for developing effective analytical methods and for predicting its behavior in dairy matrices.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀OS | [4] |

| Molecular Weight | 118.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor Description | Sulfurous, milky, creamy, potato, baked potato, oily, savory | [2] |

| Boiling Point | 147.0 °C to 178.0 °C at 760 mm Hg | [5] |

| Flash Point | 43.33 °C | [5] |

| Solubility | Soluble in alcohol; slightly soluble in water (6.001e+004 mg/L at 25 °C est.) | [5] |

| CAS Number | 53475-15-3 | [4] |

| IUPAC Name | 3-(methylsulfanyl)butan-2-one | [4] |

Sensory Profile and Perceptual Thresholds

The sensory impact of this compound is highly dependent on its concentration and the food matrix in which it is present. While it can contribute positively to the overall flavor profile, exceeding its optimal concentration can lead to off-flavors.

Flavor Descriptors:

-

Positive: Milky, creamy, savory, baked potato, oily, and slightly cheesy.[2]

-

Negative (at high concentrations): Pungent sulfurous, garlic, or onion-like.[6]

Sensory Thresholds:

The determination of sensory thresholds is critical for understanding the flavor contribution of a particular compound. The threshold can be significantly influenced by the food matrix. For instance, the odor thresholds of many volatile compounds are higher in a complex matrix like cheese compared to water, due to interactions with fat, protein, and other components.[7]

While specific sensory threshold data for this compound in various dairy matrices is not extensively reported in the literature, a protocol for determining the odor and taste thresholds of the related compound, 3-(methylthio)butanal, can be adapted.[8]

Protocol for Sensory Evaluation (Adapted)

A panel of trained sensory assessors is essential for this evaluation. The ascending forced-choice method (ASTM E679) is a standard approach.

Figure 1: Workflow for determining the sensory threshold of this compound in a dairy matrix.

Formation Pathways in Dairy Products

The presence of this compound in dairy products is primarily a result of the microbial catabolism of the sulfur-containing amino acid, L-methionine.[9] Various microorganisms, including starter and non-starter lactic acid bacteria (LAB) and ripening bacteria, play a crucial role in these transformations.[9]

The principal pathway involves the transamination of L-methionine to α-keto-γ-methylthiobutyric acid (KMBA).[10] This intermediate can then undergo further enzymatic or chemical conversions to yield a variety of volatile sulfur compounds, including, hypothetically, this compound.

Sources

- 1. Methylthioacetaldehyde, a possible intermediate metabolite for the production of volatile sulphur compounds from L-methionine by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dextro,laevo-3-(methyl thio) butanone [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. (±)-3-(methyl thio)-2-butanone, 99315-41-0 [thegoodscentscompany.com]

- 5. Key aroma compounds identified in Cheddar cheese with different ripening times by aroma extract dilution analysis, odor activity value, aroma recombination, and omission. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Introduction: Unveiling a Potent Sulfur-Containing Flavorant

An In-Depth Technical Guide to 3-Methylthio-2-butanone (CAS 53475-15-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 53475-15-3, is a fascinating organosulfur compound that holds significant importance in the realm of flavor and fragrance chemistry.[1] As a member of the β-keto thioether family, its structure comprises a four-carbon butanone backbone with a methylthio (-SCH₃) group at the third position.[2] This molecule is a quintessential example of how the inclusion of sulfur can impart potent and distinctive sensory characteristics to a compound.[3] While often associated with strong, pungent odors, organosulfur compounds like this compound are crucial for creating the nuanced and authentic aromas of many foods, from savory cooked meats to tropical fruits, when used at very low concentrations.[4][5]

This technical guide provides a comprehensive overview of this compound, moving beyond basic data to explore its synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals working in chemical research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application and analysis. This compound is typically a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[6] Its volatility and solubility in organic solvents are key attributes that influence its use as a flavoring agent and dictate the analytical methods suitable for its detection.[6]

Physical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for laboratory handling, analytical method development, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Registry Number | 53475-15-3 | [7][8] |

| Molecular Formula | C₅H₁₀OS | [9][10] |

| Molecular Weight | 118.20 g/mol | [9] |

| IUPAC Name | 3-methylsulfanylbutan-2-one | [9] |

| Appearance | Colorless to pale yellow clear liquid | [6][11] |

| Specific Gravity | ~0.975 @ 25 °C | [11] |

| Refractive Index | ~1.471 @ 20 °C | [11] |

| Boiling Point | 147-178 °C @ 760 mmHg; 50-54 °C @ 20 mmHg | [11][12] |

| Flash Point | 43.33 °C (110.00 °F) | [11] |

| FEMA Number | 4181 | [9][13] |

| JECFA Number | 1688 | [9][13] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identifying this volatile compound. The mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint. Key fragments often include the molecular ion (M⁺) at m/z 118 and characteristic losses related to the carbonyl and methylthio groups.[10][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the three different types of methyl groups and the single proton on the chiral center at C3.[15] For example, one would anticipate a singlet for the S-CH₃ protons, a singlet for the acetyl CH₃ protons, a doublet for the C4 methyl protons, and a quartet for the C3 methine proton.

-

¹³C NMR: The carbon spectrum provides confirmation of the five carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >200 ppm).[16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A strong absorption band characteristic of the C=O (ketone) stretch would be prominent, typically in the range of 1700-1725 cm⁻¹.

Synthesis of β-Keto Thioethers: A Methodological Approach

While numerous proprietary methods exist, a robust and common strategy for synthesizing β-keto thioethers like this compound involves the nucleophilic substitution of an α-haloketone with a thiol or thiolate.[17] This approach is favored for its reliability and the ready availability of starting materials.

The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct and efficient route to the target molecule. The causality behind this choice is the high reactivity of the α-bromo ketone towards Sₙ2 displacement by the potent sulfur nucleophile.

Caption: Synthetic pathway for this compound via Sₙ2 reaction.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Nucleophile Preparation: In the flask, dissolve sodium methanethiolate (1.0 eq) in a suitable anhydrous solvent such as ethanol.

-

Substrate Addition: Dissolve 3-bromo-2-butanone (1.0 eq) in the same solvent and add it to the dropping funnel.

-

Reaction Execution: Cool the flask containing the thiolate solution in an ice bath. Add the 3-bromo-2-butanone solution dropwise over 30-60 minutes with continuous stirring under a nitrogen atmosphere. The dropwise addition helps to control any exotherm.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Workup:

-

Filter the reaction mixture to remove the precipitated sodium bromide byproduct.

-

Transfer the filtrate to a separatory funnel and add water to dissolve any remaining salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

This self-validating protocol includes monitoring steps (TLC/GC) and a thorough workup and purification process to ensure the identity and purity of the final product, which can then be confirmed by the spectroscopic methods outlined in Section 1.2.

Analytical Methodologies for Quality Control

The accurate identification and quantification of this compound, especially in complex matrices like food and beverages, is crucial for quality control and flavor research.[18] Due to its volatility and presence at trace levels, the preferred method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[19]

Caption: Analytical workflow for this compound using HS-SPME-GC-MS.

Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated framework for the analysis of volatile sulfur compounds.[19][20]

-

Sample Preparation:

-

Place a precise amount of the liquid or solid sample (e.g., 2 mL or 2 g) into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog like 3-(methylthio)butanal-d3 or a different thioether like 2-methyltetrahydrothiophen-3-one).[20]

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes) to allow the analytes to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the sample vial for a defined period (e.g., 30 minutes) to extract the volatile compounds. The choice of fiber and extraction time/temperature must be optimized for the specific matrix.

-

-

GC-MS Analysis:

-

Injector: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode (e.g., for 5 minutes).

-

Column: Use a low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating volatile compounds.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 240 °C, hold for 5 min).

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic reference standard and by matching the spectrum against a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a pre-established calibration curve.

-

The Role of Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides chemical identity, Gas Chromatography-Olfactometry (GC-O) is essential for understanding sensory impact.[18] In a GC-O system, the column effluent is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each eluting compound. This technique is invaluable for determining the odor activity and character of this compound in a complex aroma profile, confirming its contribution to the overall flavor.[21]

Applications in Flavor Science

This compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a safe and effective flavoring agent.[9][13] Its primary application lies in its ability to impart savory, sulfurous, and sometimes creamy or vegetable-like notes to food products.[6]

Volatile sulfur compounds are potent, with extremely low odor thresholds, meaning they can significantly influence a flavor profile even at parts-per-billion concentrations.[4] this compound is used to build the characteristic flavors of:

-

Dairy Products: To enhance cheesy and creamy notes.

-

Savory and Meat Products: To contribute to cooked, roasted, and savory profiles.[21]

-

Vegetable Flavors: To create notes reminiscent of cooked potatoes, onions, or garlic.[6][18]

The perception of its aroma is highly dependent on its concentration; what might be a desirable savory note at a low level can become an objectionable "sulfurous" off-note at higher concentrations.[4] This highlights the critical need for precise analytical control in its application.

Safety and Handling

As a flammable liquid, this compound requires careful handling in a laboratory or industrial setting.[9]

-

GHS Hazard Classification: It is classified as a Flammable Liquid (Category 3, H226).[9]

-

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[22]

-

Use in a well-ventilated area or under a fume hood.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[23]

-

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[22]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[23] In all cases of significant exposure, seek medical attention. A full Safety Data Sheet (SDS) should always be consulted before use.[22][23]

-

JECFA has evaluated this substance and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[9]

Conclusion

This compound (CAS 53475-15-3) is more than just a chemical entry; it is a potent tool in the palette of flavor chemists and a subject of interest for analytical scientists. Its unique sulfur-containing structure gives it a powerful sensory impact that is indispensable in creating authentic food aromas. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical behavior is essential for its effective and safe use. The methodologies and insights presented in this guide provide a robust foundation for researchers and developers to harness the potential of this important flavor compound.

References

- 1. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 3-(Methylthio)-2-butanone (FDB021546) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. CAS 53475-15-3: 3-(Methylthio)-2-butanone | CymitQuimica [cymitquimica.com]

- 7. 3-(Methylthio)-2-butanone (CAS 53475-15-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 3-(Methylthio)-2-butanone | C5H10OS | CID 103788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Methylthio)-2-butanone [webbook.nist.gov]

- 11. (±)-3-(methyl thio)-2-butanone, 99315-41-0 [thegoodscentscompany.com]

- 12. This compound CAS#: 53475-15-3 [m.chemicalbook.com]

- 13. femaflavor.org [femaflavor.org]

- 14. This compound(53475-15-3) MS spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. scite.ai [scite.ai]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Page loading... [guidechem.com]

Physical properties of 3-Methylthio-2-butanone (boiling point, density).

An In-Depth Guide to the Physical Properties of 3-Methylthio-2-butanone for Researchers and Drug Development Professionals

Introduction to this compound

This compound, with the chemical formula C₅H₁₀OS, is an organic compound classified as both a ketone and a thioether.[1][2] This structure imparts a unique combination of chemical reactivity and physical characteristics. It is recognized for its pungent odor and appears as a colorless to yellow liquid.[1][3] In research and development, particularly within the pharmaceutical and flavor industries, a precise understanding of a compound's physical properties is fundamental. These properties, such as boiling point and density, are critical for process design, purification, quality control, and formulation development. This guide provides a detailed examination of the boiling point and density of this compound, alongside field-proven methodologies for their experimental verification.

Core Physical Properties

The boiling point and density are cornerstone physical constants that provide insights into a substance's intermolecular forces, purity, and physical state under various conditions. For this compound, a survey of authoritative sources reveals a range of values, which underscores the importance of specifying the conditions of measurement.

Data Summary

The quantitative data for the key physical properties of this compound are summarized below.

| Physical Property | Reported Value(s) | Conditions |

| Boiling Point | 147–178 °C | @ 760 mmHg (Atmospheric Pressure)[1][4] |

| 50–54 °C | @ 20 mmHg (Reduced Pressure)[3][5][6] | |

| Density | 0.975–0.979 g/mL | Not specified |

| 0.975 g/mL | @ 25 °C[3][4][5][6] | |

| 0.992–0.998 g/mL | @ 25 °C[7] |

The significant variation in boiling point is directly attributable to the pressure under which it is measured. A lower pressure reduces the external force on the liquid, allowing it to boil at a lower temperature. The minor variations in density may stem from differences in sample purity or experimental technique.

Experimental Determination Protocols

To ensure accuracy and reproducibility in a research setting, the following protocols for determining boiling point and density are recommended. These methods are designed to be self-validating through careful control of experimental variables.

A. Determination of Boiling Point (Micro-Capillary Method)

This method is ideal for determining the boiling point of small sample volumes. The principle hinges on identifying the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding atmosphere.

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

-

Assembly: Place a small quantity (2-3 mL) of this compound into a small test tube. Attach this test tube to a thermometer using a rubber band or wire.

-

Capillary Insertion: Place the sealed capillary tube (sealed end up) into the liquid within the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a beaker of paraffin oil or a metal heating block) ensuring the liquid level in the bath is above the sample level.[8]

-

Observation (Heating Phase): Gently heat the bath while stirring to ensure uniform temperature distribution. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.[8]

-

Observation (Cooling Phase): Turn off the heat source. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This moment signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Recording: Record the temperature at this point. For highest accuracy, also record the ambient barometric pressure.[9]

B. Determination of Density (Pycnometer or Volumetric Method)

Density is an intensive property defined as the mass of a substance per unit volume.[10] Its determination requires precise measurement of both mass and volume. Temperature control is critical as density is temperature-dependent.[10]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer (density bottle) on an analytical balance and record its mass (m₁).[11]

-

Volume of Liquid: Carefully add a known volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level with the liquid surface to avoid parallax error.[11]

-

Mass of Filled Container: Weigh the measuring cylinder containing the liquid and record the new mass (m₂).[11]

-

Temperature Measurement: Measure and record the temperature of the liquid sample.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m_liquid = m₂ - m₁).

-

Density Calculation: Use the formula ρ = m/V, where ρ is density, m is the mass of the liquid, and V is the volume of the liquid.[12]

-

Validation: For enhanced accuracy, repeat the measurement multiple times and calculate the average. Compare the result with the density of a known standard (e.g., deionized water) at the same temperature to validate the technique.[10]

Experimental Workflow Visualization

The logical progression for determining the physical properties of this compound can be visualized as a clear experimental workflow. This ensures that all necessary steps and controls are considered for generating reliable data.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

-

3-(Methylthio)-2-butanone | C5H10OS | CID 103788 - PubChem. National Center for Biotechnology Information. [Link]

-

Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

(±)-3-(methyl thio)-2-butanone, 99315-41-0 - The Good Scents Company. The Good Scents Company. [Link]

-

Showing Compound 3-(Methylthio)-2-butanone (FDB021546) - FooDB. FooDB. [Link]

-

Density of liquids. CUNY Bronx Community College. [Link]

-

Experiment name / Determination of Boiling point Purpose. University of Technology, Iraq. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. GeeksforGeeks. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. Vedantu. [Link]

-

dextro,laevo-3-(methyl thio) butanone 3-(methylthio)-2-butanone - The Good Scents Company. The Good Scents Company. [Link]

Sources

- 1. 3-(Methylthio)-2-butanone | C5H10OS | CID 103788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-(Methylthio)-2-butanone (FDB021546) - FooDB [foodb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. (±)-3-(methyl thio)-2-butanone, 99315-41-0 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dextro,laevo-3-(methyl thio) butanone [thegoodscentscompany.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. homesciencetools.com [homesciencetools.com]

Spectroscopic Data for 3-Methylthio-2-butanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylthio-2-butanone (CAS No. 53475-15-3), a sulfur-containing ketone of interest to researchers in flavor chemistry, natural products, and drug development. This document will delve into the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data of this compound, offering insights into its structural characterization and analytical determination.

Introduction to this compound

This compound, also known as 3-(methylsulfanyl)butan-2-one, is a small, volatile organic compound with the molecular formula C₅H₁₀OS and a molecular weight of 118.20 g/mol [1][2]. Its structure features a ketone functional group and a thioether linkage, which impart distinct chemical and spectroscopic properties. This compound has been identified as a flavoring agent and has been reported in natural products[1]. Accurate spectroscopic analysis is paramount for its unambiguous identification and quantification in various matrices.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While publicly accessible experimental spectra for this compound are limited, predictive models and database entries provide a reliable basis for spectral interpretation[1][3][4][5]. The following analysis is based on predicted data and known chemical shift principles, assuming a standard acquisition in deuterated chloroform (CDCl₃) on a 400 MHz instrument[3].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.30 | s | 3H | H-1 (CH₃-C=O) |

| ~3.25 | q | 1H | H-3 (CH-S) |

| ~1.35 | d | 3H | H-4 (CH₃-CH) |

| ~2.10 | s | 3H | H-5 (S-CH₃) |

Causality behind Assignments:

-

H-1 (Acetyl Protons): The methyl group attached to the carbonyl carbon (C2) is expected to be a singlet and appear at a downfield position (~2.30 ppm) due to the deshielding effect of the adjacent carbonyl group.

-

H-3 (Methine Proton): The single proton on C3 is adjacent to both the sulfur atom and a methyl group. It will be split into a quartet by the three protons of the C4 methyl group (n+1 rule). Its chemical shift (~3.25 ppm) is influenced by the electron-withdrawing effects of both the adjacent carbonyl group and the sulfur atom.

-

H-4 (Methyl Protons): The methyl group at C4 is adjacent to the C3 methine proton and will therefore appear as a doublet (~1.35 ppm).

-

H-5 (Thioether Methyl Protons): The methyl group attached to the sulfur atom is expected to be a singlet with a chemical shift around 2.10 ppm, characteristic of a methylthio group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display five signals, one for each carbon atom in a unique chemical environment.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~208 | C2 (C=O) |

| ~50 | C3 (CH-S) |

| ~28 | C1 (CH₃-C=O) |

| ~18 | C4 (CH₃-CH) |

| ~15 | C5 (S-CH₃) |

Causality behind Assignments:

-

C2 (Carbonyl Carbon): The carbonyl carbon will have the most downfield chemical shift (~208 ppm), which is highly characteristic of ketones.

-

C3 (Methine Carbon): The carbon atom bonded to the sulfur (C3) is expected to appear around 50 ppm.

-

C1 & C4 (Aliphatic Carbons): The two methyl carbons attached to other carbon atoms (C1 and C4) will have distinct chemical shifts due to their different proximities to the electron-withdrawing carbonyl and sulfur groups.

-

C5 (Thioether Methyl Carbon): The carbon of the methyl group directly attached to the sulfur atom (C5) will have a characteristic chemical shift in the aliphatic region (~15 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time, a characteristic property under specific analytical conditions, while the mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragments, enabling structural confirmation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook[2]. The key features of the spectrum are summarized below.

| m/z | Relative Intensity | Proposed Fragment |

| 118 | Moderate | [M]⁺ (Molecular Ion) |

| 75 | High | [C₃H₇S]⁺ |

| 43 | Base Peak | [C₂H₃O]⁺ |

| 47 | Moderate | [CH₃S]⁺ |

Interpretation of Fragmentation:

The fragmentation of this compound under electron ionization can be rationalized by the cleavage of bonds adjacent to the carbonyl and thioether functional groups, leading to the formation of stable carbocations and radical species.

-

Molecular Ion ([M]⁺, m/z 118): The presence of a molecular ion peak at m/z 118 confirms the molecular weight of the compound.

-

Formation of the Base Peak (m/z 43): The most abundant fragment ion, the base peak, is observed at m/z 43. This corresponds to the acetyl cation ([CH₃CO]⁺), a very stable acylium ion formed by the alpha-cleavage of the C2-C3 bond.

-

Formation of the m/z 75 Fragment: A significant peak at m/z 75 is attributed to the cleavage of the C1-C2 bond, resulting in the [CH(CH₃)SCH₃]⁺ fragment.

-

Formation of the m/z 47 Fragment: The peak at m/z 47 corresponds to the methylthio cation ([CH₃S]⁺), arising from cleavage of the C3-S bond.

Fragmentation Pathway

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols